![molecular formula C30H48O4 B1261082 epi-Maslinic acid](/img/structure/B1261082.png)
epi-Maslinic acid
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Overview
Description
Epi-maslinic acid is a pentacyclic triterpenoid that is 3alpha-hydroxy epimer of maslinic acid. Isolated from Prunella vulgaris and Isodon japonicus, it exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a dihydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
Scientific Research Applications
Synthesis and Anticancer Properties
Sommerwerk et al. (2015) and Nelson et al. (2015) discuss the synthesis of epi-Maslinic acid and related compounds from natural sources like oleanolic acid. They note the potential of these compounds, including epi-Maslinic acid, in cancer research due to their low cytotoxicity and ability to inhibit inflammatory gene expression in certain cancer models. The scalable synthesis of these compounds allows for further exploration of their potential anti-cancer and anti-inflammatory properties (Sommerwerk, Heller, Serbian, & Csuk, 2015) (Nelson, Camelio, Claussen, Cho, Tremmel, DiGiovanni, & Siegel, 2015).
Anti-Inflammatory and Neuroprotective Effects
Alvarez et al. (2000) and Huang et al. (2011) highlight the anti-inflammatory properties of epi-Maslinic acid. Alvarez et al. found that epi-Maslinic acid and other triterpenes from Lampaya hieronymi exhibit protective effects in an in vivo model of inflammation. Huang et al. explored its effects in the central nervous system, demonstrating its potential in reducing neuroinflammation by inhibiting key pathways like NF-κB in cultured cortical astrocytes (Álvarez, Rotelli, Pelzer, Saad, & Giordano, 2000) (Huang, Guan, Qian, Huang, Tang, Li, & Sun, 2011).
Nutritional and Agricultural Applications
Fernández-Navarro et al. (2010) discuss maslinic acid, a compound closely related to epi-Maslinic acid, in the context of agriculture and nutrition. They emphasize its use as a feed additive for trout, highlighting its potential in fish farming without the hazards associated with other additives (Fernández-Navarro, Peragón, Esteban, Amores, Higuera, & Lupiáñez, 2010).
Broad-Spectrum Biological Activities
Lozano-Mena et al. (2014) and Pablos et al. (2010) explore the diverse biological activities of maslinic acid and its derivatives like epi-Maslinic acid. These include antitumor, antidiabetic, antioxidant, and antiparasitic effects. Their studies cover a range of experimental models, from cell lines to animal models, to assess these effects and their underlying mechanisms (Lozano-Mena, Sánchez-González, Juan, & Planas, 2014) (Pablos, Santos, Montero, García-Granados, Parra, & Osuna, 2010).
properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
MDZKJHQSJHYOHJ-HFYZCPLSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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